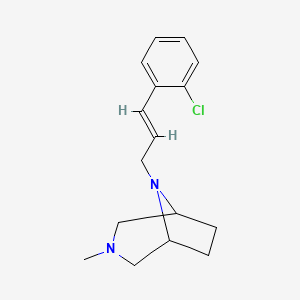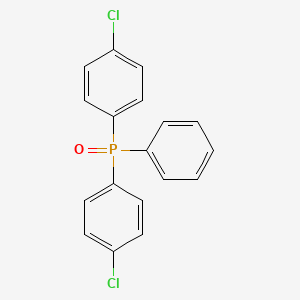
(E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a phenylprop-2-enoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid typically involves the condensation of 2-nitrobenzaldehyde with phenylacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 3-(2-aminophenyl)-2-phenylprop-2-enoic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted phenylprop-2-enoic acids.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid is used as a starting material for the synthesis of various organic compounds
Biology
In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of nitroaromatic substances.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, compounds with similar structures have been investigated for their anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid: An isomer with a different configuration around the double bond.
3-(2-nitrophenyl)-2-phenylpropanoic acid: A similar compound with a saturated carbon chain.
2-nitrobenzaldehyde: A precursor used in the synthesis of (E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid.
Uniqueness
This compound is unique due to its specific configuration and the presence of both nitro and phenyl groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
5345-40-4 |
|---|---|
Fórmula molecular |
C15H11NO4 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
(E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H11NO4/c17-15(18)13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)16(19)20/h1-10H,(H,17,18)/b13-10+ |
Clave InChI |
YLWQPIVSPODKCB-RAXLEYEMSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Key on ui other cas no. |
5345-40-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















